Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1112052-86-4) is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidinyl ethoxy group. Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of 299.79 g/mol . The compound is synthesized through a multi-step process involving the reaction of methyl 4-hydroxybenzoate with 1,2-dibromoethane and piperidine, followed by hydrolysis and subsequent hydrochlorination . It is commonly utilized in pharmaceutical research, particularly as an intermediate in the synthesis of receptor-targeting molecules, such as selective estrogen receptor modulators (SERMs) .
Properties
IUPAC Name |
methyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-7-14(8-6-12)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWPYJTYPLNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoate derivatives .
Scientific Research Applications
Scientific Research Applications
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been investigated for various applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, particularly those involving piperidine derivatives.
- Chemical Reactions: The compound participates in nucleophilic substitutions, ester hydrolysis, oxidation, and reduction reactions, enhancing its versatility in organic synthesis.
Biology
- Neuropharmacology: Studies indicate that this compound may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It has been explored for its potential neuroprotective effects against neurodegenerative diseases.
- Biochemical Assays: Its biological activity allows it to be utilized in various assays to test interactions with cellular receptors.
Medicine
- Therapeutic Potential: The compound is being studied as a lead candidate for developing neuroactive drugs aimed at treating psychiatric disorders due to its interactions with neurotransmitter receptors.
- Drug Development: Investigations into its pharmacological profile suggest that it may offer benefits in treating conditions like anxiety and depression through receptor modulation.
Comparison of Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | C₁₆H₂₄ClNO₃ | Different piperidine position |
| This compound | C₁₅H₂₂ClNO₃ | Variation in piperidine substitution |
| Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | C₁₅H₂₂ClNO₃ | Structural isomer with different position |
This table illustrates the diversity within this class of compounds and highlights how slight modifications can lead to significant differences in biological activity and potential applications.
Case Studies
Study on Neuroprotective Effects
A preclinical study explored the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease.
Pharmacological Profiling
Another study assessed the binding affinity of this compound to serotonin receptors using radiolabeled ligands. The findings demonstrated that it exhibited a higher affinity for the serotonin receptor subtype 5-HT1A, indicating its potential role in treating anxiety disorders through modulation of serotonergic pathways.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Methyl 4-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride and Analogous Compounds
Key Observations :
- Ester vs. Acid: The hydrolysis product (4-(2-piperidinoethoxy)benzoic acid HCl) lacks the methyl ester, increasing polarity and reducing lipophilicity compared to the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Biological Activity
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 313.82 g/mol. It belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities, particularly in neuropharmacology. This compound has garnered attention for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Neuropharmacological Effects
This compound exhibits significant neuropharmacological activity. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The piperidine moiety in this compound is known to act as an effective ligand for various receptors, suggesting its potential utility in treating conditions such as depression, anxiety, and neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : Similar piperidine derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
- Electrophilic Aromatic Substitution : The piperidine moiety may participate in electrophilic aromatic substitution reactions, enhancing its versatility in biological applications.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate | Slightly different piperidine substitution; potential variations in biological activity. | |
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate | Different piperidine position; may exhibit distinct receptor interactions. | |
| Methyl 4-[2-(pyrrolidinyl)ethoxy]benzoate | Substituted with a pyrrolidine ring; differing pharmacological properties compared to piperidine derivatives. |
This comparative analysis highlights how structural nuances can contribute to the biological activities and therapeutic potential of these compounds.
Neuroactive Drug Development
Recent studies have explored the use of this compound as a lead compound for developing neuroactive drugs. For instance, research has demonstrated its binding affinity to various neurotransmitter receptors, providing insights into its pharmacological profile.
Anticancer Potential
Beyond neuropharmacology, some derivatives of piperidine have been investigated for anticancer properties. For example, analogs have shown cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine structure can enhance biological efficacy .
Alzheimer’s Disease Treatment
Research has indicated that compounds similar to this compound can inhibit AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling pathways critical for cognitive function. These findings suggest potential applications in Alzheimer's disease therapy .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 115–120°C | Maximizes substitution; minimizes decomposition | |
| Solvent | Amyl acetate | Enhances nucleophilicity | |
| Base | K2CO3 | Neutralizes HCl; drives reaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
